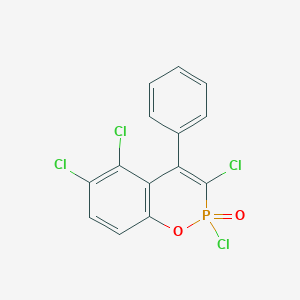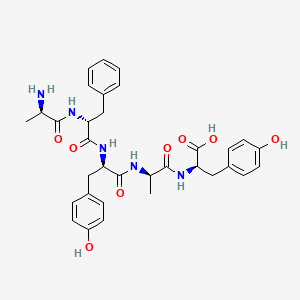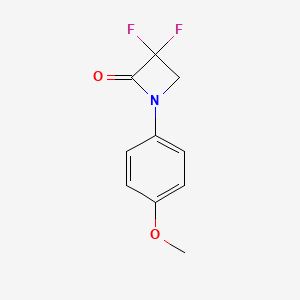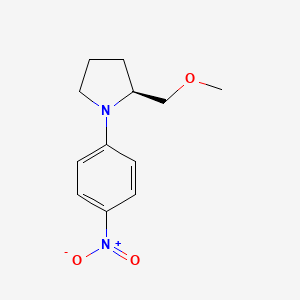[2,4,6-tri(propan-2-yl)phenyl]phosphane CAS No. 881407-32-5](/img/structure/B12602001.png)
[(Anthracen-9-yl)methyl](methyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to an anthracene moiety and a tri(propan-2-yl)phenyl group. Organophosphorus compounds are widely studied due to their applications in catalysis, materials science, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane typically involves the reaction of anthracene derivatives with phosphine reagents. One possible route could be:
Starting Materials: Anthracene, methylphosphine, and 2,4,6-tri(propan-2-yl)phenyl chloride.
Reaction Conditions: The reaction might be carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, using a solvent like toluene or THF (tetrahydrofuran).
Procedure: The anthracene derivative could be reacted with methylphosphine in the presence of a base (e.g., sodium hydride) to form the intermediate, which is then reacted with 2,4,6-tri(propan-2-yl)phenyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
(Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphine group can be replaced or modified.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Halogenating agents or other electrophiles can be used under mild conditions.
Coordination: Transition metal salts (e.g., palladium, platinum) in solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
科学的研究の応用
Chemistry
Catalysis: (Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane can act as a ligand in homogeneous catalysis, facilitating reactions like hydrogenation, hydroformylation, and cross-coupling.
Biology
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine
Drug Development: Phosphine derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action for (Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane largely depends on its application:
Catalysis: The phosphine ligand coordinates with a metal center, altering its electronic properties and facilitating the catalytic cycle.
Bioconjugation: The compound can form covalent bonds with biomolecules, enabling the study of protein interactions and functions.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its steric bulk and electronic properties.
Anthracene-based phosphines: Similar compounds with varying substituents on the anthracene moiety.
Uniqueness
(Anthracen-9-yl)methyl[2,4,6-tri(propan-2-yl)phenyl]phosphane is unique due to its specific combination of anthracene and tri(propan-2-yl)phenyl groups, which can impart distinct electronic and steric properties, making it suitable for specialized applications in catalysis and materials science.
特性
CAS番号 |
881407-32-5 |
|---|---|
分子式 |
C31H37P |
分子量 |
440.6 g/mol |
IUPAC名 |
anthracen-9-ylmethyl-methyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C31H37P/c1-20(2)25-17-28(21(3)4)31(29(18-25)22(5)6)32(7)19-30-26-14-10-8-12-23(26)16-24-13-9-11-15-27(24)30/h8-18,20-22H,19H2,1-7H3 |
InChIキー |
PMXVGLBPBAAIOT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C)CC2=C3C=CC=CC3=CC4=CC=CC=C42)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,1'-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)-](/img/structure/B12601932.png)
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)-1H-pyrrole-2,5-dione](/img/structure/B12601949.png)

![6-(3,4-Dimethoxyphenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B12601953.png)
![4-Chloro-1-(3-methoxyphenyl)-3-propyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12601956.png)

![5-[4-(Ethylsulfanyl)-1,2,5-thiadiazol-3-yl]pyrimidine](/img/structure/B12601961.png)

![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)

![3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12601991.png)
![3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12601999.png)

